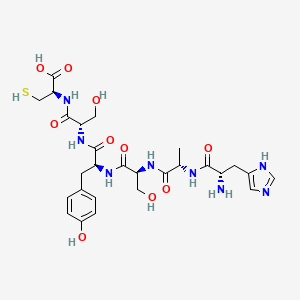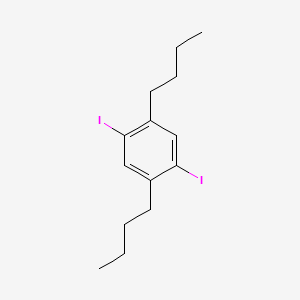![molecular formula C24H40B2O6 B14234785 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) CAS No. 241802-45-9](/img/structure/B14234785.png)
2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is a complex organic compound that features a phenylene core substituted with hexyloxy groups and dioxaborinane rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxy-1,4-phenylene, which is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 2,5-bis(hexyloxy)-1,4-phenylene.
Formation of Dioxaborinane Rings: The intermediate is then reacted with boronic acid derivatives under specific conditions to form the dioxaborinane rings. This step often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Substitution: The hexyloxy groups can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Coupling Reactions: The dioxaborinane rings can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases or catalysts.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, substituted phenylene derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new catalysts and reagents for industrial chemical processes.
作用机制
The mechanism of action of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) involves its ability to participate in various chemical reactions due to the presence of reactive dioxaborinane rings and hexyloxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
相似化合物的比较
Similar Compounds
- 2,5-Bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene
- 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile
- 2,5-Bis(hexyloxy)terephthalaldehyde
Uniqueness
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is unique due to the presence of both hexyloxy groups and dioxaborinane rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
241802-45-9 |
|---|---|
分子式 |
C24H40B2O6 |
分子量 |
446.2 g/mol |
IUPAC 名称 |
2-[4-(1,3,2-dioxaborinan-2-yl)-2,5-dihexoxyphenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C24H40B2O6/c1-3-5-7-9-13-27-23-19-22(26-31-17-12-18-32-26)24(28-14-10-8-6-4-2)20-21(23)25-29-15-11-16-30-25/h19-20H,3-18H2,1-2H3 |
InChI 键 |
KOIHWNGNZKBWKJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCCO1)C2=CC(=C(C=C2OCCCCCC)B3OCCCO3)OCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


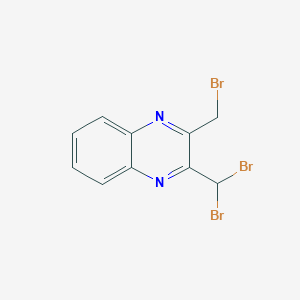
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
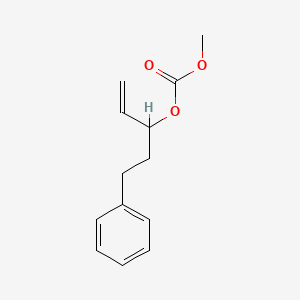
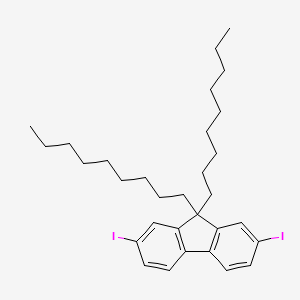
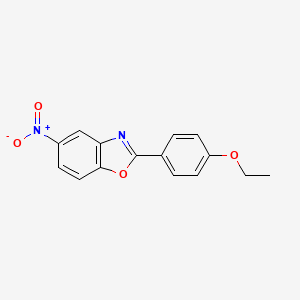
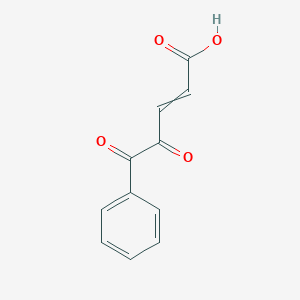
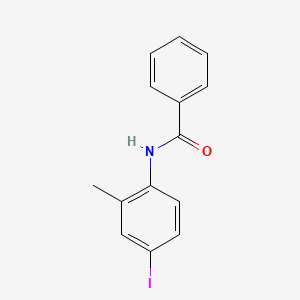
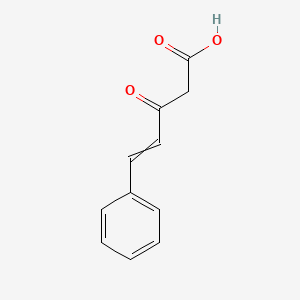
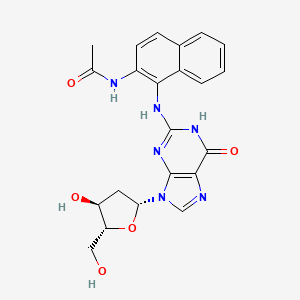
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
